molecular formula C11H9F3N2S B2366502 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine CAS No. 1206974-49-3

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine

Cat. No.: B2366502
CAS No.: 1206974-49-3
M. Wt: 258.26
InChI Key: YHWUGGLPDWKKOK-UHFFFAOYSA-N
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Description

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials. Its incorporation into polymers and other materials can enhance their thermal stability and resistance to degradation.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the trifluoromethyl group often contributes to the bioactivity of a compound . It’s possible that the trifluoromethyl group in this compound enhances its binding affinity to its targets, thereby modulating their activity.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of a compound , which could potentially improve the bioavailability of this compound.

Result of Action

Based on the biological activities of similar compounds , it’s possible that this compound may exhibit a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cycloaddition reaction of substituted pyridinium 1,4-zwitterionic thiolates, which yields 2-trifluoromethyl 4,5-disubstituted thiazoles . The reaction conditions often include moderate to high temperatures and the use of specific catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
  • {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}methanamine
  • {2-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanamine

Uniqueness

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the thiazole ring contribute to its enhanced stability and reactivity compared to similar compounds .

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-6-9(5-15)17-10/h1-4,6H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWUGGLPDWKKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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